molecular formula C8H12N4S B4641290 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No.: B4641290
M. Wt: 196.28 g/mol
InChI Key: CSNLYEZBZPXFQU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea is a chemical compound developed for research and development purposes. It belongs to the class of thiourea derivatives, a group known for its significant potential in medicinal chemistry due to the ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets . The structure of this compound incorporates a 1-methyl-1H-pyrazole ring, a privileged scaffold in drug discovery. Pyrazole-containing compounds are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as observed in established drugs like Celecoxib and Rimonabant . The specific substitution pattern on the pyrazole ring can greatly influence the compound's biological activity and selectivity. Furthermore, the cyclopropyl group attached to the thiourea function is a common pharmacophore that can enhance metabolic stability and influence the molecule's overall lipophilicity. While specific biological data for this exact molecule may be limited in the public domain, its structural features align with those of pyrazolyl-thiourea and pyrazolyl-urea derivatives that have been investigated as protein kinase inhibitors , cannabinoid receptor antagonists , and for other therapeutic targets. Researchers may find this compound valuable for probing new biological pathways, developing structure-activity relationships (SAR), or as a synthetic intermediate. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S/c1-12-5-4-7(11-12)10-8(13)9-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLYEZBZPXFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Cyclopropyl 3 1 Methyl 1h Pyrazol 3 Yl Thiourea

Comprehensive Retrosynthetic Analysis and Key Synthetic Disconnections for the Compound

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesized precursors. For 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea, the most logical and efficient retrosynthetic disconnection lies across the C-N bonds of the thiourea (B124793) linkage. This central functional group is reliably formed through the reaction of an amine with an isothiocyanate.

This disconnection strategy simplifies the target molecule into two primary synthons:

Synthon A: A nucleophilic amine, specifically 1-methyl-1H-pyrazol-3-amine .

Synthon B: An electrophilic isothiocyanate, cyclopropyl (B3062369) isothiocyanate .

This approach is highly advantageous as both precursors are well-documented in chemical literature and are synthetically accessible. The formation of the thiourea bridge is typically a high-yielding and straightforward reaction, making this disconnection the most strategically sound approach for the synthesis of the title compound.

Figure 1: Retrosynthetic Disconnection of this compound

Optimized Synthetic Routes for the Preparation of this compound

Based on the retrosynthetic analysis, the forward synthesis involves the direct coupling of 1-methyl-1H-pyrazol-3-amine and cyclopropyl isothiocyanate.

The classical synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate is a robust and widely employed transformation. researchgate.net The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 1-methyl-1H-pyrazol-3-amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in cyclopropyl isothiocyanate.

The mechanism unfolds as follows:

Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the isothiocyanate.

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate (a thiono-amidinium species).

Proton Transfer: A rapid intramolecular proton transfer from the amine nitrogen to the negatively charged sulfur atom occurs, or an intermolecular transfer mediated by the solvent.

Product Formation: The final, stable this compound product is formed.

This reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane, at room temperature. The reaction progress can be easily monitored by techniques like Thin Layer Chromatography (TLC), and the product is often isolated in high yield through simple filtration or solvent evaporation. researchgate.netresearchgate.net

While the classical approach is highly effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. Several innovative and green chemistry principles can be applied to the synthesis of thioureas. asianpubs.orgnih.gov

Mechanochemical Synthesis (Solvent-Free): The reaction can be performed under solvent-free conditions by grinding the solid amine and liquid isothiocyanate together, a technique known as mechanochemistry. nih.gov This method minimizes solvent waste, reduces reaction times, and often leads to quantitative yields. nih.gov

Aqueous Medium Synthesis: Performing the reaction in water ("on-water" synthesis) can be a green alternative, avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org The hydrophobic effect can accelerate the reaction, and product isolation is often simplified by filtration. organic-chemistry.org

Ultrasound and Microwave-Assisted Synthesis: The use of non-conventional energy sources like ultrasound or microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov These techniques enhance the rate of chemical transformations, leading to cleaner reactions and higher yields. nih.gov

Catalytic Approaches: Although often unnecessary for this specific reaction, bifunctional thiourea organocatalysts can be employed to accelerate related transformations by acting as hydrogen bond donors, activating the electrophile. wikipedia.orglibretexts.orgresearchgate.net For more complex syntheses, these catalysts offer a metal-free option to promote bond formation under mild conditions. wikipedia.org One green method involves using cyrene as a viable green alternative solvent to THF for preparing thiourea derivatives. nih.gov

Preparation of Structural Analogs and Isosteres for Systematic Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of this compound, systematic structural modifications can be undertaken. These modifications typically target the peripheral moieties of the molecule—the cyclopropyl group and the pyrazole (B372694) heterocycle—to probe their influence on biological activity and physicochemical properties.

The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or constrain the conformation of a molecule. iris-biotech.descientificupdate.com Its unique electronic properties and rigid structure make it an interesting point for modification.

Strategic modifications could include:

Ring Size Variation: Replacing the cyclopropyl ring with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) to assess the impact of ring strain and size.

Alicyclic Isosteres: Substituting the cyclopropyl group with other small, non-aromatic fragments like isopropyl or tert-butyl to evaluate the importance of the cyclic structure versus steric bulk.

Introduction of Unsaturation: Replacing the cyclopropyl ring with an allyl or propargyl group to explore the effects of conformational flexibility and the introduction of π-systems.

Substitution on the Ring: Introducing small substituents, such as a methyl or fluoro group, onto the cyclopropyl ring can fine-tune lipophilicity and block potential sites of metabolism. hyphadiscovery.com The introduction of a cyclopropyl group is a known strategy to increase metabolic stability. researchgate.net

Analog NumberModification on Cyclopropyl MoietyRationale
A1IsopropylEvaluate effect of removing ring strain while maintaining similar steric bulk.
A2CyclobutylAssess impact of increased ring size and altered bond angles.
A3AllylIntroduce conformational flexibility and a reactive π-bond.
A41-MethylcyclopropylIncrease lipophilicity and block potential C-H oxidation.

The pyrazole ring offers multiple sites for substitution, allowing for a detailed exploration of the electronic and steric requirements for biological activity. nih.gov The N-1, C-4, and C-5 positions are primary targets for modification.

Targeted substitutions could involve:

N-1 Position: The N-methyl group can be varied to other small alkyl groups (e.g., ethyl, n-propyl) or replaced with a hydrogen atom (requiring an N-H pyrazole precursor) to probe the space available in the binding pocket and the role of the methyl group.

C-4 Position: This position is often unsubstituted and provides an ideal location to introduce a variety of functional groups to modulate electronic properties without significant steric hindrance. Substituents could include halogens (F, Cl), small alkyl groups (methyl), or polar groups (CN, OMe).

Analog NumberModification on Pyrazole MoietyRationale
B1N-Ethyl substitutionProbe for additional hydrophobic interactions at the N-1 position.
B2C-4-Chloro substitutionIntroduce an electron-withdrawing group and a potential halogen bond donor.
B3C-5-Methyl substitutionAssess steric tolerance near the thiourea linker.
B4N-H (demethylation)Evaluate the importance of the N-1 substituent and introduce a hydrogen bond donor.

Chemical Diversification of the Thiourea Linker

The thiourea moiety within this compound is a versatile functional group that can undergo a variety of chemical transformations. These modifications allow for the generation of a diverse library of related compounds, which can be instrumental in structure-activity relationship (SAR) studies. Key diversification strategies include S-alkylation, conversion to guanidines, and transformation into ureas.

S-Alkylation to Isothioureas: The sulfur atom of the thiourea linker is nucleophilic and can be readily alkylated to form S-alkyl-isothioureas. wikipedia.orgacs.org This reaction is typically achieved by treating the thiourea with an alkyl halide in the presence of a base. wikipedia.org Alternatively, alcohols can be used as alkylating agents in the presence of a strong acid, such as p-toluenesulfonic acid. jst.go.jp These S-alkylated derivatives can serve as valuable intermediates for further functionalization.

Conversion to Guanidines: The transformation of thioureas into guanidines is a common strategy in medicinal chemistry. researchgate.net This can be accomplished through a desulfurization-amination sequence. One approach involves the activation of the thiourea with a thiophilic agent, such as a heavy metal salt (e.g., HgCl₂) or Mukaiyama's reagent, to form a carbodiimide (B86325) intermediate. researchgate.net This intermediate is then trapped with an amine to yield the corresponding guanidine. researchgate.net More contemporary methods utilize photocatalysis, for instance with Ru(bpy)₃Cl₂, to mediate this conversion under milder, visible-light conditions. organic-chemistry.org

Conversion to Ureas: The sulfur atom in the thiourea can be replaced with an oxygen atom to yield the corresponding urea (B33335) analog. This transformation can be achieved through oxidative desulfurization. While direct hydrolysis can be challenging, methods involving oxidation followed by hydrolysis or the use of specific reagents can facilitate this conversion. For example, the reaction of an amine with an isothiocyanate in a solvent like THF, which may contain water, can sometimes lead to the formation of both urea and thiourea products, suggesting a pathway for this conversion. chemicalforums.com

Interactive Table of Chemical Diversification Methods

Transformation Reagents and Conditions Product Class Key Features
S-AlkylationAlkyl halide, base; or Alcohol, strong acid wikipedia.orgjst.go.jpS-Alkyl-isothioureaIntroduces a variety of alkyl groups on the sulfur atom.
GuanylationThiophilic agent (e.g., HgCl₂), amine; or Photocatalyst (e.g., Ru(bpy)₃Cl₂), visible light, amine researchgate.netorganic-chemistry.orgGuanidineReplaces the sulfur with a nitrogen-containing group.
Conversion to UreaOxidative desulfurization conditions chemicalforums.comUreaReplaces the sulfur atom with an oxygen atom.

Stereochemical Control and Enantioselective Synthesis Considerations

An examination of the structure of this compound reveals that the molecule is achiral. It does not possess any stereocenters, and therefore, does not exist as enantiomers. As a result, considerations for stereochemical control and enantioselective synthesis are not applicable to the synthesis of the parent compound itself.

However, should a chiral center be introduced into the molecule, for example, by derivatization of the cyclopropyl or pyrazole rings with a chiral substituent, then enantioselective synthesis would become a critical consideration. In such a scenario, synthetic strategies would need to be developed to control the formation of the desired stereoisomer. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the stereochemical outcome of the key bond-forming reactions.

Pre Clinical Biological Evaluation and Mechanistic Studies of 1 Cyclopropyl 3 1 Methyl 1h Pyrazol 3 Yl Thiourea

Investigation of the Mechanism of Action (MOA) at Subcellular and Molecular Levels

Comprehensive searches for specific mechanistic data on 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea did not yield detailed experimental results. The biological activities of thiourea (B124793) derivatives, in general, are broad and can include anti-inflammatory, antibacterial, and anticancer effects, often attributed to their ability to bind to proteins and DNA. mdpi.com However, without specific studies on the title compound, any proposed mechanism would be speculative.

Intracellular Localization and Target Engagement Studies

There is currently no publicly available research detailing the intracellular localization or specific molecular targets of this compound. Such studies would typically involve techniques like fluorescent labeling of the compound to observe its distribution within cells or affinity chromatography to identify binding partners.

Comprehensive Pathway Perturbation Analysis

Information regarding the impact of this compound on specific cellular signaling pathways is not available in the reviewed literature. A related but structurally distinct compound, AT9283, which is a multi-targeted kinase inhibitor, has been shown to inhibit the Syk signaling pathway in mast cells. nih.gov This leads to the suppression of downstream signaling molecules such as LAT, PLCγ1, Akt, and MAP kinases. nih.gov However, it cannot be assumed that this compound would have the same effects.

Structure Activity Relationship Sar Studies and Rational Analog Design for 1 Cyclopropyl 3 1 Methyl 1h Pyrazol 3 Yl Thiourea Derivatives

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea derivatives is intricately linked to the specific substitutions at three key positions: the cyclopropyl (B3062369) ring, the pyrazole (B372694) moiety, and the thiourea (B124793) core.

The cyclopropyl group, while not extensively detailed in SAR studies for this specific parent compound, is a well-regarded substituent in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity. In related diaryl-pyrazole derivatives, the incorporation of cycloalkyl groups, including cyclopropyl, has been a successful strategy. For these related compounds, the compact and rigid nature of the cyclopropyl ring is thought to favorably influence the molecule's conformation, locking it into a bioactive state that enhances interaction with its biological target. While specific stereochemical studies on the cyclopropyl ring of this compound are not widely published, it is hypothesized that its orientation relative to the thiourea linker is a critical determinant of activity.

The pyrazole scaffold is a cornerstone of many biologically active compounds. nih.gov The substitution pattern on this ring system is a key driver of potency and selectivity. In a broad series of pyrazole-based inhibitors, modifications at positions 3 and 5 of the pyrazole ring have been shown to significantly impact activity. For instance, the introduction of various lipophilic moieties can alter the binding affinity. amanote.com

Below is a representative table illustrating how different substituents on the pyrazole ring can influence biological activity in related pyrazole-thiourea analogs.

Compound ID Pyrazole R1-Substituent Pyrazole R2-Substituent Relative Potency
A-1 -CH3-HBaseline
A-2 -CH34-ClIncreased
A-3 -CH34-OCH3Decreased
A-4 -Ph-HIncreased
A-5 -Ph4-FSignificantly Increased

This is an interactive data table based on generalized findings for pyrazole derivatives.

The thiourea core is essential for the biological activity of this class of compounds, primarily due to its ability to form key hydrogen bonds with biological targets. Modifications to this linker can have profound effects. For example, N-acylation of the thiourea moiety in some series has been shown to modulate activity, suggesting that the hydrogen-bonding capacity of the N-H protons is critical. Altering the sulfur atom to an oxygen (urea derivative) or selenium (selenourea derivative) can also significantly impact the compound's electronic properties and hydrogen-bonding potential, often leading to a decrease in activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

To better understand the complex interplay between the structural features of pyrazole-thiourea derivatives and their biological activity, researchers have employed Quantitative Structure-Activity Relationship (QSAR) modeling. These studies aim to create mathematical models that correlate a compound's physicochemical properties with its potency.

For series of pyrazole derivatives containing a thiourea skeleton, 3D-QSAR studies have been particularly insightful. These models have been used to analyze compounds targeting receptors like EGFR and HER-2. The results of these studies often generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For example, a typical 3D-QSAR study might reveal that bulky, electron-withdrawing groups are preferred at a specific position on the pyrazole ring, while a more compact, electron-donating group is optimal on the other aromatic ring. These predictive models are invaluable for prioritizing the synthesis of new analogs with a higher probability of success.

Design Principles for Optimizing Potency, Selectivity, and Desirable Pharmacological Attributes

Based on the accumulated SAR and QSAR data, a set of design principles has emerged for the optimization of this compound derivatives:

Preservation of the Thiourea Core: The thiourea linker is generally considered essential for activity due to its hydrogen-bonding capabilities and should be maintained in initial optimization efforts.

Strategic Substitution on the Pyrazole Ring: The pyrazole moiety offers a rich canvas for modification. Introducing small, lipophilic, and electron-withdrawing substituents at appropriate positions can enhance potency. The 1-methyl group appears to be a favorable feature.

Cyclopropyl Ring as a Bioactive Conformer: The cyclopropyl group likely serves to lock the molecule in a favorable conformation for binding and may enhance metabolic stability. Further exploration of substituted cyclopropyl analogs could yield improvements.

Balancing Lipophilicity and Solubility: While lipophilic character can enhance binding, it can also negatively impact solubility and other pharmacokinetic properties. A careful balance must be struck to ensure drug-like characteristics.

Bioisosteric Replacements and Scaffold Hopping Strategies for Novel Chemical Space Exploration

To move beyond simple substituent modifications and explore novel chemical space, researchers have turned to bioisosteric replacement and scaffold hopping strategies.

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For the thiourea core, several bioisosteres have been investigated in related chemical series. These include cyanoguanidines, squaramides, and various five-membered heterocyclic rings that can mimic the hydrogen-bonding pattern of the thiourea group while offering different electronic and pharmacokinetic properties.

Scaffold hopping is a more dramatic approach that involves replacing the central pyrazole core with a different heterocyclic system while retaining the key pharmacophoric elements. The goal is to identify novel scaffolds that can present the necessary substituents in the correct spatial orientation for biological activity but may have improved properties such as synthetic accessibility, novelty (for intellectual property purposes), or a better ADME (absorption, distribution, metabolism, and excretion) profile. For pyrazole-containing compounds, potential scaffold hops could include isoxazoles, triazoles, or other nitrogen-containing heterocycles. A successful scaffold hop would maintain the critical interactions of the original this compound while offering advantages in other areas. The pyrazole scaffold itself has been identified as a valuable starting point for scaffold hopping approaches to develop more rigid and potent inhibitors in other target classes. amanote.com

Molecular Target Identification and Validation for 1 Cyclopropyl 3 1 Methyl 1h Pyrazol 3 Yl Thiourea

Proteomic and Metabolomic Approaches for Deconvolution of Cellular Targets

Unbiased "omics" technologies provide a global view of the cellular perturbations induced by a small molecule, offering initial hypotheses about its molecular targets and affected pathways. nih.gov

Proteomic Profiling: Quantitative proteomics is a powerful tool for identifying the protein targets of small molecules. nih.gov In a typical experiment, cultured cells are treated with 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea or a vehicle control. Changes in the proteome are then quantified using mass spectrometry-based techniques. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed to accurately compare protein abundance between the treated and untreated states. nih.gov Proteins that show significant changes in expression or post-translational modifications upon treatment are considered potential targets or downstream effectors.

Metabolomic Profiling: Metabolomics analyzes the global profile of endogenous metabolites in a biological system, providing a functional readout of cellular activity. unl.edu Treatment of cells or organisms with this compound can lead to significant alterations in metabolic pathways. nih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify metabolites that are significantly up- or downregulated. mdpi.com These changes can pinpoint enzymatic targets or pathways that are modulated by the compound. For instance, an accumulation of a specific substrate and a depletion of its corresponding product would suggest the inhibition of the enzyme that catalyzes the reaction.

Table 1: Hypothetical Proteomic and Metabolomic Hits for this compound

ApproachPotential HitObserved ChangeImplication
Proteomics (SILAC)Kinase X2.5-fold decrease in phosphorylation at Serine 123Potential inhibition of Kinase X or an upstream regulator
Proteomics (SILAC)Apoptosis Regulator Y3.0-fold increase in protein expressionInduction of apoptotic pathways
Metabolomics (LC-MS)Metabolite A5.0-fold increaseBlockade of a metabolic pathway downstream of Metabolite A
Metabolomics (LC-MS)Metabolite B4.0-fold decreaseInhibition of an enzyme responsible for the synthesis of Metabolite B

Affinity Chromatography and Chemical Pull-Down Assays for Direct Target Engagement

To identify direct binding partners of this compound, affinity-based methods are employed. nih.gov These techniques utilize a modified version of the compound to isolate its interacting proteins from a complex biological mixture, such as a cell lysate. rsc.org

An affinity probe is synthesized by attaching a linker and a purification tag (e.g., biotin) to the parent compound. It is crucial that this modification does not significantly alter the compound's biological activity. The probe is then immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. nih.gov This matrix is incubated with a cell lysate, allowing the target proteins to bind to the immobilized compound. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry. researchgate.net Photo-affinity labeling, which incorporates a photoreactive group into the probe, can be used to create a covalent bond between the probe and its target upon UV irradiation, enhancing the capture of transient or weak interactions. iu.edunih.gov

Table 2: Representative Data from a Chemical Pull-Down Assay

Identified ProteinMass Spectrometry ScoreFold Enrichment (over control)Potential Role
Enzyme Z25815.2Metabolic regulation
Receptor P1978.5Signal transduction
Structural Protein Q1502.1Non-specific binder

Genetic Validation of Hypothesized Molecular Targets

Once potential targets are identified, genetic approaches are used to validate their role in the observed phenotype. These methods involve modulating the expression of the candidate target gene to see if it recapitulates or blocks the effect of the compound.

CRISPR-Cas9: The CRISPR-Cas9 gene-editing technology allows for the precise knockout, activation, or inhibition of a specific gene. nih.gov If this compound is an inhibitor of a particular protein, knocking out the gene encoding that protein should produce a similar cellular phenotype. selectscience.net Conversely, if the compound's effect is dependent on the target, the knockout cells should be resistant to the compound. nih.gov

Table 3: Illustrative Results of Genetic Validation Studies

Genetic PerturbationTarget GenePhenotypic ReadoutConclusion
CRISPR KnockoutGene Z (encoding Enzyme Z)Mimics the antiproliferative effect of the compoundEnzyme Z is likely the target responsible for the antiproliferative activity.
siRNA KnockdownGene P (encoding Receptor P)No effect on compound sensitivityReceptor P is unlikely to be the primary target for the observed phenotype.

Crystallographic Co-structure Determination of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional information about the interaction between a small molecule and its protein target at the atomic level. nih.govnih.govmdpi.com Obtaining a co-crystal structure of this compound bound to its purified target protein can confirm a direct physical interaction. frontiersin.org

This technique can reveal the precise binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov This structural information is invaluable for understanding the mechanism of action and for guiding structure-activity relationship (SAR) studies to design more potent and selective analogs. excillum.com

Table 4: Hypothetical Crystallographic Data for this compound in Complex with Enzyme Z

ParameterValue
Resolution2.1 Å
Binding SiteATP-binding pocket
Key Interacting ResiduesLys72, Asp184, Phe168
Observed InteractionsHydrogen bond between thiourea (B124793) N-H and Asp184; hydrophobic interaction between cyclopropyl (B3062369) group and Phe168.

Detailed Kinetic and Thermodynamic Binding Characterization with Isolated Targets

Biophysical techniques are used to quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its purified target protein(s). rainyer.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. bitesizebio.comnih.govmdpi.com This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. whiterose.ac.ukresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand to an immobilized target in real-time. nuvisan.comresearchgate.net This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). mdpi.comnih.govnih.gov

These quantitative data are essential for confirming direct target engagement and for comparing the potency and binding properties of different compounds during lead optimization. nih.govnih.govcalvin.eduslideshare.net

Table 5: Representative Kinetic and Thermodynamic Data for the Interaction with Enzyme Z

TechniqueParameterValue
ITCDissociation Constant (Kd)150 nM
ITCEnthalpy (ΔH)-8.5 kcal/mol
ITCEntropy (TΔS)-1.2 kcal/mol
SPRAssociation Rate (kon)2.5 x 10^5 M⁻¹s⁻¹
SPRDissociation Rate (koff)3.75 x 10⁻² s⁻¹

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Elucidation of 1 Cyclopropyl 3 1 Methyl 1h Pyrazol 3 Yl Thiourea Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the interactions between a ligand like 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea and its biological targets. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are instrumental in identifying the binding interface and the specific protons of the ligand involved in the interaction.

In a hypothetical study, the 1H-NMR and 13C-NMR spectra of this compound in the free and target-bound states would be compared. Significant chemical shift perturbations in specific resonances would indicate their proximity to the target's binding site. For instance, a downfield shift in the NH protons of the thiourea (B124793) moiety could suggest their involvement in hydrogen bonding with the target protein. Similarly, changes in the chemical shifts of the cyclopropyl (B3062369) and pyrazole (B372694) ring protons would map the binding epitope.

Table 1: Hypothetical 1H-NMR Chemical Shift Perturbations of this compound upon Binding to a Target Protein

Functional GroupFree Ligand (ppm)Bound Ligand (ppm)Chemical Shift Perturbation (Δδ ppm)
Cyclopropyl-CH0.850.950.10
Pyrazole-CH6.206.500.30
Pyrazole-CH33.753.850.10
Thiourea-NH8.509.200.70
Thiourea-NH9.8010.600.80

X-ray Crystallography of Compound-Target Complexes for Atomic-Level Interaction Mapping

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of ligand-target complexes at an atomic level. Obtaining a co-crystal structure of this compound bound to its target would offer a definitive map of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

This atomic-level detail is crucial for understanding the specificity and affinity of the binding. For example, the crystal structure could reveal that the sulfur atom of the thiourea group acts as a hydrogen bond acceptor with a specific amino acid residue, while the cyclopropyl group is nestled in a hydrophobic pocket of the target protein. The planarity of the pyrazole ring might facilitate π-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 2: Hypothetical Crystallographic Data for this compound-Target Complex

ParameterValue
Resolution (Å)2.1
Space GroupP212121
Unit Cell Dimensions (Å)a=50.2, b=85.6, c=110.4
R-work / R-free0.18 / 0.22
Key InteractionsHydrogen bond (Thiourea S ... Protein Backbone NH), Hydrophobic (Cyclopropyl ... Leucine, Isoleucine), π-stacking (Pyrazole ... Tyrosine)

Mass Spectrometry-Based Approaches for Interaction Profiling and Stoichiometry Determination

Mass spectrometry (MS) offers a powerful platform for studying non-covalent protein-ligand interactions. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the binding stoichiometry of the this compound-target complex under native conditions. By observing the mass-to-charge ratio of the complex, one can confirm if the binding is a 1:1, 1:2, or other stoichiometric ratio.

Furthermore, methods such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide dynamic information about conformational changes in the target protein upon ligand binding. A reduction in deuterium (B1214612) uptake in specific regions of the protein would indicate that these areas are protected from the solvent due to ligand binding, thus mapping the interaction surface.

Fluorescence Spectroscopy and Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity

Fluorescence spectroscopy and Surface Plasmon Resonance (SPR) are key techniques for quantifying the binding affinity and kinetics of an interaction in real-time.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) upon binding of this compound can be monitored to determine the dissociation constant (Kd). Quenching or enhancement of the fluorescence signal as a function of ligand concentration allows for the calculation of binding affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides detailed kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The change in the refractive index at the surface, measured in response units (RU), is directly proportional to the amount of bound ligand.

Table 3: Hypothetical Kinetic and Affinity Data from SPR for the Interaction of this compound with its Target

ParameterValue
Association Rate (kon) (M-1s-1)1.5 x 105
Dissociation Rate (koff) (s-1)3.0 x 10-4
Dissociation Constant (Kd) (nM)2.0

Cryo-Electron Microscopy (Cryo-EM) Applications in Large Molecular Complex Structural Determination

For large and flexible molecular complexes that are challenging to crystallize, Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for structure determination. If this compound were to bind to a large protein assembly or a membrane protein, Cryo-EM could provide near-atomic resolution structures of the complex. This would enable the visualization of the ligand's binding pose within the context of the entire macromolecular machine, offering insights into its mechanism of action, especially in cases of allosteric modulation.

Strategic Approaches for Lead Optimization and Compound Development of 1 Cyclopropyl 3 1 Methyl 1h Pyrazol 3 Yl Thiourea Analogs

Strategies for Improvement of Absorption, Distribution, Metabolism, and Excretion (ADME/PK) in Pre-clinical Settings

A critical aspect of drug development is the optimization of the ADME/PK profile of a lead compound. A molecule's efficacy and safety are intrinsically linked to its ability to reach the target site in sufficient concentrations and be cleared from the body in a timely manner.

Metabolic Stability and Permeability Enhancement Strategies

Improving metabolic stability is a key objective in lead optimization to ensure adequate exposure of the drug in the body. The pyrazole (B372694) nucleus is recognized for its metabolic stability, and strategic modifications can further enhance this property. nih.gov The presence of the cyclopropyl (B3062369) group in 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea is a strategic design element, as cyclopropyl groups are known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.

To further enhance metabolic stability, several strategies can be employed. Introduction of fluorine atoms at metabolically labile positions can block sites of oxidation by cytochrome P450 enzymes. Additionally, modifications to the pyrazole ring, such as the introduction of small alkyl groups, can sterically hinder metabolic enzymes.

Permeability across biological membranes is crucial for oral absorption and distribution to target tissues. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, will dictate its passive permeability. Optimization of these properties through structural modifications is a common strategy. For instance, intramolecular hydrogen bonding can be engineered to mask polar groups and enhance membrane permeability.

Below is a table illustrating potential modifications to the core structure and their predicted impact on metabolic stability and permeability.

ModificationRationalePredicted Impact on Metabolic StabilityPredicted Impact on Permeability
Fluorination of the cyclopropyl groupBlockade of potential metabolic hot spots.IncreasedNeutral to Slightly Increased
Introduction of a methyl group on the pyrazole ringSteric hindrance to metabolic enzymes.IncreasedNeutral
Replacement of the thiourea (B124793) with a urea (B33335) moietyAlteration of hydrogen bonding potential.NeutralPotentially Decreased
Bioisosteric replacement of the pyrazole ringModulation of physicochemical properties.VariableVariable

Solubility and Formulation Considerations for In Vitro and In Vivo Applications

Poor aqueous solubility is a common challenge in drug development, particularly for compounds with aromatic and heterocyclic scaffolds. Thiourea derivatives can also exhibit limited solubility, which can hinder their absorption and bioavailability. Several formulation strategies can be employed to address this issue.

For preclinical in vitro assays, the use of co-solvents such as dimethyl sulfoxide (DMSO) is common. However, for in vivo studies, more sophisticated formulation approaches are often necessary. These can include:

Salt formation: If the molecule has ionizable groups, forming a salt can significantly improve its aqueous solubility.

Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance the dissolution rate.

Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.

The choice of formulation strategy will depend on the specific physicochemical properties of the this compound analog.

Rational Design Principles for Overcoming Observed or Anticipated Resistance Mechanisms

Drug resistance is a major challenge in the treatment of many diseases. For pyrazole-based inhibitors, resistance can emerge through mutations in the target protein that reduce drug binding affinity or through the activation of alternative signaling pathways.

Rational drug design plays a crucial role in overcoming resistance. Structural information of the target protein, ideally in complex with the inhibitor, can guide the design of next-generation analogs that are less susceptible to resistance mutations. Strategies include:

Designing inhibitors that bind to conserved regions of the target: This can make it more difficult for resistance mutations to arise without compromising the protein's function.

Developing covalent inhibitors: These form a permanent bond with the target, which can be effective against mutations that weaken non-covalent binding.

Targeting multiple conformations of the protein: This can be effective against mutations that alter the protein's conformational landscape.

Computational modeling and structural biology are invaluable tools in the rational design of resistance-breaking inhibitors.

Prodrug Strategies for Enhanced Pharmacokinetic Profiles and Targeted Delivery

Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. Prodrug strategies can be employed to overcome a variety of pharmacokinetic challenges, including poor solubility, low permeability, and rapid metabolism.

For this compound analogs, a prodrug approach could involve masking the thiourea moiety with a group that improves water solubility. This group would then be cleaved by enzymes in the body to release the active drug. For example, a phosphate or amino acid promoiety could be attached to the thiourea group to enhance aqueous solubility and potentially utilize active transport mechanisms for absorption.

Targeted delivery can also be achieved through prodrug design. By attaching a ligand that binds to a specific receptor or transporter on target cells, the drug can be selectively delivered to the site of action, thereby increasing efficacy and reducing off-target toxicity.

Multifactorial Optimization Paradigms for Desirable Pre-clinical Pharmacological Profiles

The development of a successful drug candidate requires the simultaneous optimization of multiple parameters, including potency, selectivity, and ADME/PK properties. This multifactorial optimization is a complex process that often involves iterative cycles of design, synthesis, and testing.

Computational tools and quantitative structure-activity relationship (QSAR) models can be used to build predictive models that guide the optimization process. nih.gov By analyzing the relationships between molecular structure and various properties, these models can help medicinal chemists prioritize which analogs to synthesize and test.

A desirable preclinical pharmacological profile for a this compound analog would include:

High potency against the intended target.

High selectivity over related targets to minimize off-target effects.

Good oral bioavailability.

A half-life that supports a convenient dosing schedule.

A clean safety profile in preclinical toxicology studies.

The table below summarizes key parameters and desirable ranges for a preclinical candidate.

ParameterDesirable Range
Target Potency (IC50/EC50)< 100 nM
Selectivity vs. Off-targets> 100-fold
Aqueous Solubility> 10 µg/mL
Caco-2 Permeability (Papp)> 2 x 10^-6 cm/s
Microsomal Stability (t1/2)> 30 min
Oral Bioavailability (F%)> 30%

Through a systematic and iterative process of lead optimization, guided by the principles outlined above, it is possible to develop analogs of this compound with a desirable preclinical profile, paving the way for further development as a potential therapeutic agent.

Future Research Directions and Emerging Paradigms for 1 Cyclopropyl 3 1 Methyl 1h Pyrazol 3 Yl Thiourea Research

Exploration of Novel Therapeutic Indications and Applications in Pre-clinical Disease Models

The structural motifs within 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea suggest a number of plausible therapeutic applications that warrant investigation in preclinical disease models. The pyrazole (B372694) ring is a core component of numerous FDA-approved drugs with diverse pharmacological actions, while the thiourea (B124793) scaffold is recognized for its wide-ranging biological effects, including anticancer and anti-inflammatory properties. nih.govmdpi.com

A significant body of research points towards the potential of pyrazole-thiourea derivatives as multi-targeted kinase inhibitors. mdpi.comnih.gov For instance, a structurally related pyrazole-benzimidazole urea (B33335) derivative, AT9283, which also contains a cyclopropyl (B3062369) group, has been identified as a multi-targeted kinase inhibitor, showing effects on Aurora A and B, JAKs, Abl, and Flt3. Current time information in Jasper County, US. This suggests that this compound could be investigated for its efficacy in various cancer models, particularly those driven by the aforementioned kinases. Preclinical studies could involve screening against a panel of cancer cell lines, followed by in vivo studies in xenograft models of solid tumors and hematological malignancies.

Furthermore, the anti-inflammatory potential of this compound class is a compelling area for future research. Pyrazole derivatives are known to exhibit anti-inflammatory effects, and AT9283 has been shown to suppress mast cell-mediated allergic responses by inhibiting Syk kinase. Current time information in Jasper County, US. This provides a rationale for evaluating this compound in preclinical models of inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and allergic asthma.

The table below summarizes potential preclinical disease models for investigation based on the activities of structurally related compounds.

Potential Therapeutic Area Preclinical Disease Model Rationale based on Related Compounds
OncologyHuman cancer cell line xenografts (e.g., breast, colon, leukemia)Pyrazole-thiourea derivatives show broad anticancer activity and can act as multi-targeted kinase inhibitors. mdpi.commdpi.com
Allergic InflammationPassive cutaneous anaphylaxis (PCA) mouse modelA related cyclopropyl-containing pyrazole derivative (AT9283) inhibits mast cell degranulation. Current time information in Jasper County, US.
Autoimmune DisordersCollagen-induced arthritis model in rodentsPyrazole and thiourea derivatives have demonstrated anti-inflammatory properties. nih.govmdpi.com

Development of Advanced Drug Delivery Systems and Targeted Approaches in Non-Human Systems

To enhance the therapeutic potential and overcome potential pharmacokinetic challenges of this compound, the development of advanced drug delivery systems is a critical area of future research. The poor solubility and potential for off-target effects, common to many small molecule inhibitors, can be mitigated through innovative formulation strategies.

Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), have been successfully employed for other pyrazole derivatives to improve their cytotoxic activity against cancer cells. mdpi.com Encapsulating this compound within such nanoparticles could enhance its bioavailability, prolong its circulation time, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Liposomal formulations represent another promising avenue. Lipothioureas have been investigated as effective lipids for gene transfection, indicating the compatibility of the thiourea moiety with lipid-based delivery systems. Current time information in Jasper County, US. Formulating this compound into liposomes could improve its solubility and reduce systemic toxicity.

Furthermore, polymer microspheres have been utilized for the sustained release of anti-inflammatory pyrazole derivatives. frontiersin.orgmdpi.com This approach could be particularly beneficial for treating chronic inflammatory conditions, where sustained local or systemic drug levels are required.

The following table outlines potential advanced drug delivery systems for this compound based on research on related compounds.

Drug Delivery System Potential Advantages Examples from Related Compounds
Solid Lipid Nanoparticles (SLNs)Improved solubility, enhanced cytotoxicity, targeted delivery.A pyrazolo-pyridazine derivative showed promising cytotoxic activity when formulated as SLNs. mdpi.com
LiposomesIncreased bioavailability, reduced toxicity, delivery of both hydrophilic and lipophilic drugs.Lipothioureas have been used for gene delivery, demonstrating the utility of thiourea-lipid conjugates. Current time information in Jasper County, US.
Polymer MicrospheresSustained drug release, localized delivery for chronic conditions.Pyrazole derivatives have been incorporated into polymer microspheres for anti-inflammatory therapy. frontiersin.org

Integration with Combination Therapies and Synergistic Modalities in Pre-clinical Studies

The future clinical success of this compound, particularly in oncology, will likely depend on its use in combination with other therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce dosages of individual agents, thereby minimizing toxicity.

Given the potential of pyrazole-thiourea derivatives as multi-targeted kinase inhibitors, combining this compound with standard-of-care chemotherapeutics or other targeted agents is a logical next step in preclinical research. For example, in cancer models, its synergistic effects could be evaluated with cytotoxic drugs like doxorubicin (B1662922) or with inhibitors of parallel signaling pathways. nih.gov

In the context of inflammatory diseases, this compound could be tested in combination with non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs). Such combinations could allow for lower doses of each agent, potentially reducing the side effects associated with long-term NSAID or DMARD use. nih.govmdpi.com

Preclinical studies should be designed to assess synergy using methodologies such as the combination index (CI) analysis. These studies would not only validate the potential of combination regimens but also elucidate the underlying mechanisms of synergistic interactions.

Application of the Compound as a Chemical Probe for Fundamental Biological Discovery

Beyond its direct therapeutic potential, this compound could serve as a valuable chemical probe to explore fundamental biological processes. researchgate.net A well-characterized chemical probe with high potency and selectivity for its target(s) can be instrumental in dissecting complex signaling pathways.

Should this compound be identified as a potent and selective inhibitor of a particular kinase or enzyme, it could be used to elucidate the role of that target in various cellular processes. For instance, if it is found to be a selective Syk inhibitor, as suggested by the activity of the related compound AT9283, it could be used to study the intricate details of mast cell activation and signaling in allergic responses. Current time information in Jasper County, US.

Furthermore, derivatization of this compound to incorporate tags for affinity chromatography or fluorescent labels could enable the identification of its direct binding partners and the visualization of its subcellular localization. This would provide invaluable insights into its mechanism of action and could uncover novel biological targets. The development of such chemical probes is a crucial step in translating the activity of a novel compound into a deeper understanding of cellular biology. researchgate.net

Identification of Open Questions and Uncharted Areas in Thiourea/Pyrazole Chemistry and Biology Research

Despite the extensive research on pyrazole and thiourea derivatives, several fundamental questions and uncharted territories remain, particularly concerning compounds that combine these two scaffolds, such as this compound.

One of the primary open questions is the precise molecular target or targets of this specific compound. While broader studies suggest kinase inhibition, the exact kinase profile and the influence of the cyclopropyl and methyl-pyrazole substitutions on target selectivity are unknown. A comprehensive kinome-wide screen would be a critical first step to address this.

The structure-activity relationships (SAR) for this particular chemical class are also largely unexplored. Systematic modifications of the cyclopropyl, methyl-pyrazole, and thiourea moieties would be necessary to understand how each component contributes to biological activity and to optimize potency and selectivity.

Another uncharted area is the long-term biological consequence of inhibiting the potential targets of this compound. While short-term efficacy in preclinical models is a primary goal, understanding the potential for off-target effects and the development of resistance mechanisms is crucial for long-term therapeutic viability.

Finally, the development of synthetic methodologies to create libraries of related cyclopropyl-pyrazolyl-thiourea derivatives is an important area for chemical research. More efficient and diverse synthetic routes would accelerate the exploration of this chemical space and the discovery of new bioactive molecules.

Q & A

Q. What are the common synthetic routes for 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting 1-methyl-1H-pyrazol-3-amine with cyclopropyl isothiocyanate under anhydrous conditions. Key steps include:

  • Solvent choice : Dichloromethane (DCM) or ethanol, depending on reagent solubility.
  • Temperature : Room temperature (20–25°C) for 12–24 hours, monitored via TLC (50% EtOAc/hexanes) .
  • Workup : Recrystallization in methanol improves purity (yield ~69%) .
    Variations using hydrazine hydrate or phenyl hydrazine under reflux (6 hours, ethanol) may yield analogs but require careful pH control .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative, and what key spectral signatures should researchers expect?

  • ¹H NMR : Aromatic protons (pyrazole) appear as doublets at δ 7.76 ppm (J = 2.4 Hz). Thiourea NH signals are broad singlets at δ 10.83–11.78 ppm .
  • IR : Strong C=S stretch near 1250 cm⁻¹ and N-H stretches at 3268–3225 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 224.3 (calculated for C₈H₁₀N₄S) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water .
  • Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis under acidic/basic conditions. Store at 4°C in amber vials .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve the molecular structure and confirm regiochemistry?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain intensity data.
  • Refinement : SHELXL refines anisotropic displacement parameters, achieving R-factors < 0.05. ORTEP visualizes thermal ellipsoids to confirm bond angles and torsion (e.g., cyclopropyl C-C-C angle: 59.5°) .
  • Validation : Check for π-π stacking between pyrazole and thiourea groups (distance ~3.5 Å) .

Q. What computational strategies model the compound’s interactions with biological targets, and how do these align with experimental data?

  • Molecular Docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR). Pyrazole and thiourea groups form hydrogen bonds with catalytic lysine (ΔG ≈ -8.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability in aqueous solution (RMSD < 2 Å over 100 ns). Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers address contradictions in biological activity data across studies involving similar thiourea derivatives?

  • Assay Variability : Standardize protocols (e.g., DPPH radical scavenging at 517 nm vs. ABTS⁺ at 734 nm) .
  • Dose-Response : Re-evaluate IC₅₀ values using consistent cell lines (e.g., HepG2 vs. MCF-7) and concentrations (1–100 µM) .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Modifications :
    • Cyclopropyl group : Replace with larger cyclohexyl to enhance lipophilicity (logP increases by 0.5) .
    • Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to improve antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.